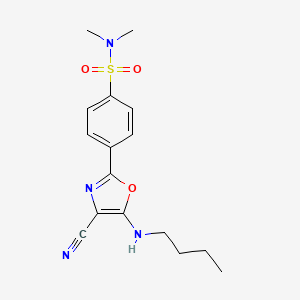

4-(二乙基磺酰胺基)-N-(4-乙基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole and benzamide, which are known for their biological activities. The benzothiazole moiety is a common feature in molecules with antimicrobial properties, as seen in the synthesis of various sulphonamide derivatives that have shown significant activity against bacterial and fungal strains . Additionally, benzamide derivatives have been explored for their potential as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, which play a role in metabolic diseases .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was achieved by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, sulphonamide derivatives with a benzothiazole nucleus were synthesized by condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives . These methods suggest that the synthesis of 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide could also involve a condensation step, possibly with modifications to introduce the diethylsulfamoyl group.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the heterocyclic ring, which are key for biological activity. The molecular structure of related compounds has been characterized using various spectroscopic methods, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies . These techniques could be employed to analyze the molecular structure of 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, providing insights into its electronic and geometric properties.

Chemical Reactions Analysis

The chemical reactivity of benzamide and benzothiazole derivatives can be influenced by the substituents attached to the core structure. For example, the ion-associate complex formation of 4-amino-N-[2 (diethylamino) ethyl] benzamide with tetraphenylborate indicates the potential for such compounds to form complexes with other chemical entities . This suggests that 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide may also participate in complex formation or other chemical reactions relevant to its biological function.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and benzamide derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and functional groups. The small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of related compounds indicates stability . The molecular electrostatic potential maps provide information on the potential sites for interaction with biological targets . These analyses are crucial for understanding the behavior of 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide in biological systems and can guide the design of further studies and applications.

科学研究应用

心脏电生理活性

研究表明,与 4-(二乙基磺酰胺基)-N-(4-乙基-1,3-苯并噻唑-2-基)苯甲酰胺相关的 N-取代咪唑基苯甲酰胺或苯磺酰胺在心脏电生理应用中具有潜力。这些化合物在体外显示出与 III 类药物森他利类似的效力,表明它们在 N-取代苯甲酰胺系列中产生 III 类电生理活性的可行性(Morgan 等人,1990 年)。

抗菌和抗真菌作用

对磺酰基取代含氮杂环体系衍生物(包括与 4-(二乙基磺酰胺基)-N-(4-乙基-1,3-苯并噻唑-2-基)苯甲酰胺相关的化合物)的研究表明,它们对革兰氏阳性菌和革兰氏阴性菌均有效,并且对白色念珠菌具有抗真菌活性(Sych 等人,2019 年)。

抗癌特性

包括与 4-(二乙基磺酰胺基)-N-(4-乙基-1,3-苯并噻唑-2-基)苯甲酰胺相关的各种合成化合物已被评估其在抗癌应用中的潜力。例如,某些衍生物已在黑色素瘤细胞系中显示出促凋亡活性(Yılmaz 等人,2015 年),而另一些衍生物对各种癌细胞系表现出中等至优异的抗癌活性(Ravinaik 等人,2021 年)。

抗惊厥和神经毒性研究

涉及 1,3-苯并噻唑-2-基苯甲酰胺的研究在抗惊厥、神经毒性和中枢神经系统抑制剂研究中显示出显着结果,突出了它们在神经学应用中的潜力(Rana 等人,2008 年)。

绿色化学应用

使用水作为反应介质合成与所讨论化学物质相关的 N-(4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基)苯甲酰胺符合绿色化学原理。这种方法展示了在生产这些化合物中采用环保合成方法的潜力(Horishny 和 Matiychuk,2020 年)。

属性

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-4-14-8-7-9-17-18(14)21-20(27-17)22-19(24)15-10-12-16(13-11-15)28(25,26)23(5-2)6-3/h7-13H,4-6H2,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGGHBLJUIOIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)

![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide](/img/structure/B3013176.png)

![2-Cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3013177.png)

![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)

![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)

![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)